molecular formula C13H14N4O3 B11710621 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11710621
M. Wt: 274.28 g/mol
InChI Key: DIJMJLFXZFXPNO-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 1-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the presence of functional groups like hydroxy and methoxy allows it to participate in hydrogen bonding and other interactions with biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The pyrazole ring also contributes to its distinct properties compared to other Schiff bases.

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O3/c1-17-10(5-6-15-17)13(19)16-14-8-9-3-4-11(18)12(7-9)20-2/h3-8,18H,1-2H3,(H,16,19)/b14-8+

InChI Key

DIJMJLFXZFXPNO-RIYZIHGNSA-N

Isomeric SMILES

CN1C(=CC=N1)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC

Canonical SMILES

CN1C(=CC=N1)C(=O)NN=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.